Ethyl 5-(3-chlorophenyl)-5-oxovalerate

説明

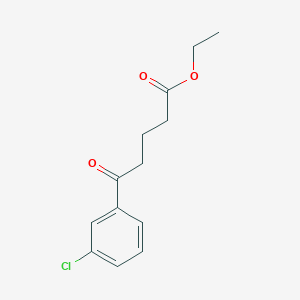

Ethyl 5-(3-chlorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 3-chlorophenyl group and a ketone functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-chlorophenyl)-5-oxovalerate typically involves the esterification of 5-(3-chlorophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 5-(3-chlorophenyl)-5-oxovaleric acid and ethanol into the reactor, along with the acid catalyst, followed by continuous removal of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Formation of 5-(3-chlorophenyl)-5-oxovaleric acid.

Reduction: Formation of 5-(3-chlorophenyl)-5-hydroxyvalerate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

科学的研究の応用

Ethyl 5-(3-chlorophenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Ethyl 5-(3-chlorophenyl)-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating their activity and resulting in specific biological effects.

類似化合物との比較

- Ethyl 5-(4-chlorophenyl)-5-oxovalerate

- Ethyl 5-(2-chlorophenyl)-5-oxovalerate

- Ethyl 5-(3-bromophenyl)-5-oxovalerate

Comparison: Ethyl 5-(3-chlorophenyl)-5-oxovalerate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct chemical and biological properties.

生物活性

Ethyl 5-(3-chlorophenyl)-5-oxovalerate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C12H13ClO3

- Molar Mass : 272.7 g/mol

- Structure : Characterized by an ethyl ester group and a chlorophenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C12H13ClO3 |

| Molar Mass | 272.7 g/mol |

| Structure | Chemical Structure |

This compound primarily acts through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those affecting the degradation of essential amino acids such as tryptophan. This inhibition can lead to alterations in immune responses and tumor microenvironments.

- Antioxidant Properties : It exhibits antioxidant activity, which may protect cells from oxidative stress and has implications for neuroprotection.

Biological Activity

Research indicates that this compound may have several biological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to establish efficacy.

- Cytotoxic Effects : In vitro studies have indicated that the compound may induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Due to its antioxidant properties, it may offer neuroprotective benefits, which could be relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of specific cancer cell lines at micromolar concentrations, indicating its potential as a therapeutic agent.

- Toxicological Assessments : Toxicity studies conducted per OECD guidelines showed no significant acute toxicity at low doses; however, further long-term studies are necessary to assess chronic toxicity and reproductive effects .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | Contains fluorine substituent | Antimicrobial, Anticancer |

| Ethyl 5-(3-bromophenyl)-5-oxovalerate | Contains bromine substituent | Moderate cytotoxicity |

| This compound | Unique chloro substituent enhances activity | Antioxidant, Enzyme inhibitor |

化学反応の分析

Hydrolysis Reactions

Ethyl 5-(3-chlorophenyl)-5-oxovalerate undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acids. For example:

- Alkaline Hydrolysis : Treatment with sodium hydroxide (NaOH) in aqueous ethanol converts the ester group to a carboxylate salt, which is acidified to produce 5-(3-chlorophenyl)-5-oxovaleric acid .

- Acid-Catalyzed Hydrolysis : Hydrochloric acid (HCl) in methanol facilitates ester cleavage, yielding the corresponding carboxylic acid .

Example Reaction :

Oxidation

The ketone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction

- Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, forming ethyl 5-(3-chlorophenyl)-5-hydroxypentanoate.

- Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, yielding 5-(3-chlorophenyl)-5-hydroxypentanol.

Nucleophilic Substitution

The 3-chlorophenyl group participates in aromatic substitution reactions. For instance:

- Iodination : Reaction with iodine (I₂) and an oxidizing agent introduces an iodine atom at the para position of the phenyl ring.

- Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids replaces the chlorine atom with aryl groups .

Example Reaction :

Condensation Reactions

The ketone group facilitates condensation with amines or hydrazines:

- Hydrazone Formation : Reacts with hydrazine (NH₂NH₂) to form a hydrazone derivative, useful in heterocyclic synthesis .

- Knorr Pyrrole Synthesis : Condensation with ethyl acetoacetate under acidic conditions yields substituted pyrroles .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings:

- Heck Reaction : With alkenes and palladium catalysts, it forms α,β-unsaturated ketones .

- Buchwald–Hartwig Amination : Coupling with amines introduces amino groups at the aryl chloride position .

Elimination Reactions

Under dehydrating conditions (e.g., trifluoromethanesulfonic anhydride), the ester and ketone groups may undergo elimination to form α,β-unsaturated carbonyl compounds .

Industrial and Pharmacological Relevance

特性

IUPAC Name |

ethyl 5-(3-chlorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPROZKKUKBDJMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645576 | |

| Record name | Ethyl 5-(3-chlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-16-4 | |

| Record name | Ethyl 3-chloro-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-chlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。